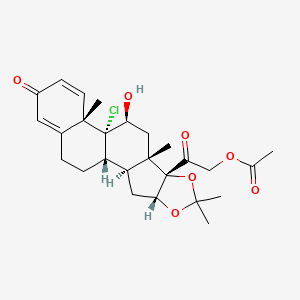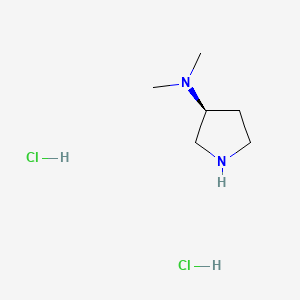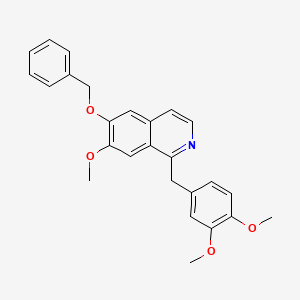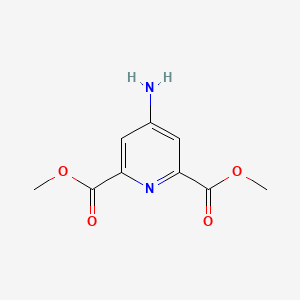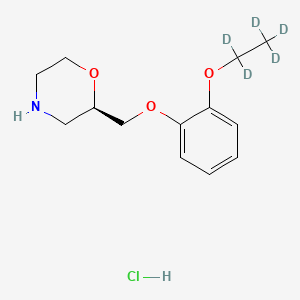
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride” is a complex organic compound. It is likely to be a derivative of glutamine, a proteinogenic amino acid . It has been mentioned in the context of enzyme-responsive amphiphilic linear-dendritic diblock copolymers based on poly [N- (2-hydroxyethyl-l-glutamine)] .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, enzyme-responsive amphiphilic linear-dendritic diblock copolymers based on a hydrophilic linear block of poly (hydroxyethyl L -glutamine) (PHEG) and a hydrophobic dendron derived from cysteamine or an aliphatic polyester of 2,2′-bis (hydroxymethyl)propionic acid (bis-MPA) have been synthesized via a combination of the “dendron-first” strategy and the ring-opening polymerization of α-amino acid N -carboxyanhydrides (NCA) .Chemical Reactions Analysis
The compound is likely to be involved in complex chemical reactions. For instance, similar compounds have been shown to form nanospherical micelles or vesicles in aqueous solution .Direcciones Futuras
The future directions for research on this compound could include the development of inexpensive and scaled-up procedures for its synthesis to facilitate research on its biological importance . There is also a need for the development of potent and selective inhibitors of ω-amidase, both as anti-cancer agents and as a means for investigating the detailed enzyme mechanism .
Propiedades
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFINCSKCRZION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

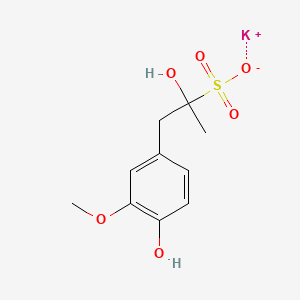
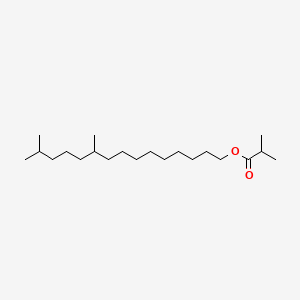
![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)
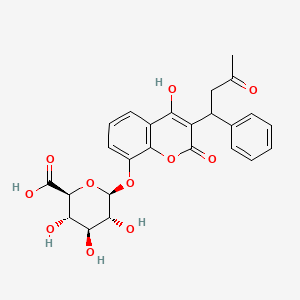

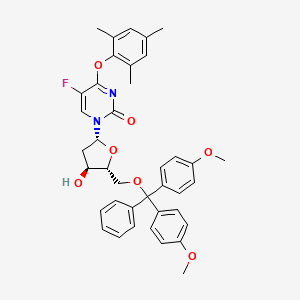
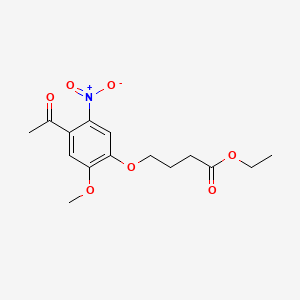
![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)
